D-Allose-13C-1
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Overview
Description
D-Allose-13C-1 is a stable isotope-labeled compound of D-Allose, a rare aldohexose sugar. D-Allose is an endogenous metabolite and a C-3 epimer of D-glucose. It is known for its low natural abundance and significant biological activities, including anti-cancer, anti-tumor, anti-inflammatory, and anti-oxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose can be synthesized from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . Another method involves the chemical preparation using ribose derived from nucleic acid, involving cyanohydrin reaction, recrystallization, reduction with sodium amalgam, and purification with alcohol .
Industrial Production Methods: Industrial production of D-Allose often employs biotechnological methods due to the inefficiency and environmental concerns of chemical synthesis. Enzymatic conversion using D-allulose 3-epimerase and D-ribose-5-phosphate isomerase has been reported as an effective one-pot reaction method .
Chemical Reactions Analysis
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Glycosidation reactions often involve trichloroacetimidates as donors.
Major Products: The major products formed from these reactions include various glycosides and derivatives of D-Allose, which are useful in glycobiological studies .
Scientific Research Applications
D-Allose-13C-1 is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications span across various fields:
Chemistry: Used as a tracer in metabolic studies and for the synthesis of labeled compounds.
Biology: Investigated for its cryoprotective and immunosuppressant properties.
Medicine: Explored for its potential anti-cancer and anti-tumor effects.
Industry: Utilized in the development of low-calorie sweeteners and functional foods.
Mechanism of Action
D-Allose exerts its effects through various molecular targets and pathways. It has been shown to regulate the peroxisome proliferator-activated receptor γ (PPARγ), which mediates its protective effects on the blood-brain barrier during ischemia/reperfusion injury . Additionally, D-Allose influences glucose metabolism and exhibits anti-inflammatory properties through modulation of cytokine production .
Comparison with Similar Compounds
D-Glucose: A common aldohexose and a C-3 epimer of D-Allose.
D-Allulose: An aldose-ketose isomer of D-Allose with similar low-calorie properties.
Uniqueness: D-Allose is unique due to its rare occurrence in nature and its significant biological activities. Unlike D-Glucose, D-Allose exhibits potent anti-cancer and anti-tumor effects, making it a promising candidate for clinical applications .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SBSGZRAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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